molecular formula C22H15BrO2 B4947920 (3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one

(3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one

Cat. No.: B4947920
M. Wt: 391.3 g/mol
InChI Key: OWIPOJAHNVGZMT-ODLFYWEKSA-N
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Description

(3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring, a bromophenyl group, and a methylnaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, which can be carried out using bromine or other brominating agents.

    Attachment of the methylnaphthalene moiety: This can be done through a Friedel-Crafts alkylation reaction, where the naphthalene ring is alkylated with a methyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or organometallic reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

(3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific receptors or enzymes, leading to modulation of their activity. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[(4-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one: Similar structure with a chlorine atom instead of bromine.

    (3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one: Similar structure with a fluorine atom instead of bromine.

    (3Z)-3-[(4-methylphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of (3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

(3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO2/c1-14-2-5-17-12-18(7-6-16(17)10-14)21-13-19(22(24)25-21)11-15-3-8-20(23)9-4-15/h2-13H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIPOJAHNVGZMT-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=C(C=C4)Br)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=C(C=C4)Br)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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